molecular formula C11H13NO2 B13701741 2-[4-(Azetidin-3-yl)phenyl]acetic acid

2-[4-(Azetidin-3-yl)phenyl]acetic acid

Cat. No.: B13701741
M. Wt: 191.23 g/mol
InChI Key: CJBRIRIAYXMFKI-UHFFFAOYSA-N
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Description

2-[4-(Azetidin-3-yl)phenyl]acetic acid is a compound that features an azetidine ring attached to a phenylacetic acid moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and potential therapeutic applications. The phenylacetic acid component is a common structural motif in various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Azetidin-3-yl)phenyl]acetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Azetidin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the azetidine ring can yield saturated amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of azetidine.

    Reduction: Saturated amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 2-[4-(Azetidin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetic acid moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Azetidin-3-yl)phenyl]acetic acid is unique due to its combination of the azetidine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[4-(azetidin-3-yl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)

InChI Key

CJBRIRIAYXMFKI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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